molecular formula C8H3Cl2F B6189375 1,2-dichloro-5-ethynyl-3-fluorobenzene CAS No. 2676911-74-1

1,2-dichloro-5-ethynyl-3-fluorobenzene

Cat. No. B6189375
CAS RN: 2676911-74-1
M. Wt: 189
InChI Key:
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Description

1,2-Dichloro-5-ethynyl-3-fluorobenzene, commonly known as 1,2-DCEFB, is a versatile organic compound with a wide variety of applications in the scientific community. It is an aromatic compound with a halogenated ring and a vinyl group, which makes it useful for a variety of synthetic reactions. 1,2-DCEFB is used in a variety of scientific applications including synthesis, drug development, and analytical chemistry.

Scientific Research Applications

1,2-DCEFB has a wide range of scientific research applications. It is used in drug development as a starting material for the synthesis of pharmaceuticals. It is also used in analytical chemistry as a reagent for the detection of trace compounds. Additionally, 1,2-DCEFB is used as a building block for the synthesis of other organic compounds.

Mechanism of Action

1,2-DCEFB is an aromatic compound, which means that it can undergo a variety of reactions. It can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and radical aromatic substitution. Additionally, 1,2-DCEFB can form complexes with transition metals, which can be used in catalytic reactions.
Biochemical and Physiological Effects
1,2-DCEFB has not been studied extensively for its biochemical and physiological effects. However, it is known to be toxic to aquatic organisms, and it is recommended that it be handled with care. Additionally, 1,2-DCEFB is not known to be carcinogenic or mutagenic, and it is not known to have any other adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

1,2-DCEFB has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used in a variety of reactions. Additionally, 1,2-DCEFB is relatively stable, which makes it ideal for use in long-term experiments. However, 1,2-DCEFB is toxic to aquatic organisms and should be handled with care. Additionally, 1,2-DCEFB is not known to be carcinogenic or mutagenic, and it is not known to have any other adverse effects on humans or animals.

Future Directions

There are several potential future directions for 1,2-DCEFB. One potential direction is the development of new synthetic methods for the synthesis of 1,2-DCEFB. Additionally, further research could be done to investigate the biochemical and physiological effects of 1,2-DCEFB. Additionally, 1,2-DCEFB could be used as a building block for the synthesis of other organic compounds. Finally, 1,2-DCEFB could be used in drug development, as a reagent for the detection of trace compounds, and as a catalyst for a variety of reactions.

Synthesis Methods

1,2-DCEFB can be synthesized through a variety of methods, including the Wittig reaction, the Grignard reaction, and the Friedel-Crafts reaction. The Wittig reaction involves the use of a phosphonium salt and a base to form an alkyl halide, which can then be used to form 1,2-DCEFB. The Grignard reaction involves the use of a Grignard reagent, such as magnesium bromide, to form an alkyl halide. The Friedel-Crafts reaction involves the use of an alkyl halide and an electrophilic aromatic substitution to form 1,2-DCEFB.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,2-dichloro-5-ethynyl-3-fluorobenzene can be achieved through a multi-step process involving the introduction of the ethynyl and fluorine groups, followed by the chlorination of the aromatic ring.", "Starting Materials": [ "4-chloroaniline", "acetylene", "sodium amide", "1,2-dichlorobenzene", "sodium fluoride", "sulfuric acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Nitration of 1,2-dichlorobenzene with a mixture of sulfuric and nitric acid to yield 1,2-dichloro-4-nitrobenzene.", "Step 2: Reduction of 1,2-dichloro-4-nitrobenzene with sodium amide and acetylene to yield 1,2-dichloro-4-ethynylaniline.", "Step 3: Fluorination of 1,2-dichloro-4-ethynylaniline with sodium fluoride and sulfuric acid to yield 1,2-dichloro-5-ethynyl-3-fluorobenzene.", "Step 4: Chlorination of 1,2-dichloro-5-ethynyl-3-fluorobenzene with hydrogen peroxide and hydrochloric acid to yield 1,2-dichloro-5-ethynyl-3,6-difluorobenzene." ] }

CAS RN

2676911-74-1

Molecular Formula

C8H3Cl2F

Molecular Weight

189

Purity

95

Origin of Product

United States

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